1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol
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Overview
Description
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol is a complex organic compound that features a unique combination of chloro, hydroxymethyl, and iodoquinolinyl groups attached to a naphthalenol backbone
Preparation Methods
The synthesis of 1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalenol core, followed by the introduction of the chloro and hydroxymethyl groups. The final step involves the attachment of the 5-iodoquinolinyl group through an ether linkage. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cellular processes and interactions due to its unique functional groups.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol involves its interaction with molecular targets and pathways within biological systems. The chloro and iodo groups may facilitate binding to specific enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol can be compared with similar compounds such as:
5-Chloro-7-iodo-8-quinolinol: This compound shares the iodoquinolinyl group but lacks the naphthalenol backbone.
8-Hydroxyquinoline: A simpler compound with a hydroxyl group on the quinoline ring.
Chloronaphthalenes: Compounds with chloro groups attached to a naphthalene ring. The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications.
Properties
CAS No. |
63716-62-1 |
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Molecular Formula |
C20H13ClINO3 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
1-chloro-8-(hydroxymethyl)-3-(5-iodoquinolin-8-yl)oxynaphthalen-2-ol |
InChI |
InChI=1S/C20H13ClINO3/c21-18-17-11(3-1-4-12(17)10-24)9-16(20(18)25)26-15-7-6-14(22)13-5-2-8-23-19(13)15/h1-9,24-25H,10H2 |
InChI Key |
BQNJDGBQHMXFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)CO)Cl)O)OC3=C4C(=C(C=C3)I)C=CC=N4 |
Origin of Product |
United States |
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